Glycyl-L-phenylalanine

Descripción general

Descripción

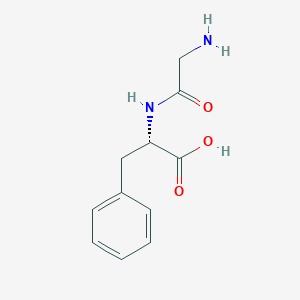

Glycyl-L-phenylalanine: is a dipeptide composed of glycine and L-phenylalanine. It is known for its role in various biochemical processes and is often used in scientific research to study protein interactions and enzyme activities. This compound is particularly significant in the field of biochemistry due to its involvement in lysosomal function and cellular signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycyl-L-phenylalanine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and L-phenylalanine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. For instance, recombinant Escherichia coli strains can be engineered to produce L-phenylalanine from glycerol, which is then coupled with glycine to form this compound .

Análisis De Reacciones Químicas

Types of Reactions: Glycyl-L-phenylalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction can be catalyzed by proteolytic enzymes such as trypsin, leading to the cleavage of the peptide bond and formation of glycine and L-phenylalanine.

Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the phenylalanine moiety, leading to the formation of phenylalanine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group of glycine, leading to the formation of various substituted derivatives

Major Products: The major products formed from these reactions include glycine, L-phenylalanine, and their respective derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Formulation and Delivery

Gly-Phe has been investigated for its role in enhancing drug formulations. Research indicates that incorporating Gly-Phe into pharmaceutical formulations can improve the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that Gly-Phe can effectively stabilize drug compounds when used in combination with ionic liquids, enhancing their therapeutic efficacy .

Table 1: Summary of Drug Formulation Studies Involving Gly-Phe

| Study | Drug | Formulation Type | Findings |

|---|---|---|---|

| Various | Ionic Liquid Mixtures | Improved solubility and stability | |

| Methotrexate | Polymeric Adsorbents | Enhanced oral bioavailability |

Biochemical Research

2.1 Lysosomal Function Studies

Gly-Phe has been utilized as a substrate in biochemical assays to study lysosomal functions. Specifically, glycyl-L-phenylalanine 2-naphthylamide (GPN) serves as a cathepsin C substrate that helps distinguish between lysosomal and prelysosomal compartments in cells. In isolated rat hepatocytes, GPN was shown to disrupt lysosomal integrity, providing insights into lysosomal enzyme activity and cellular degradation pathways .

Case Study: Lysosome Disruption Using GPN

- Objective: To differentiate between lysosomal and prelysosomal compartments.

- Method: Isolated rat hepatocytes were treated with GPN.

- Results: Over 90% of lysosomes were disrupted, indicating the effectiveness of GPN in studying lysosomal dynamics.

Nutritional Biochemistry

3.1 Amino Acid Metabolism

Research has explored the effects of Gly-Phe on amino acid metabolism, particularly in neonatal nutrition. Studies have demonstrated that Gly-Phe can influence the metabolism of phenylalanine and tyrosine in parenterally fed neonates. The intake of Gly-Phe was correlated with improved nitrogen balance and protein synthesis, highlighting its potential benefits in pediatric nutrition .

Table 2: Impact of Gly-Phe on Amino Acid Metabolism in Neonates

| Parameter | Low Gly-Phe Intake | High Gly-Phe Intake |

|---|---|---|

| Phenylalanine Hydroxylation | Low (p < 0.004) | High |

| Tyrosine Flux | Moderate (p < 0.006) | Elevated |

| Urinary Excretion of Amino Acids | Normal Levels | Elevated |

Mecanismo De Acción

Glycyl-L-phenylalanine exerts its effects primarily through its interaction with lysosomal enzymes. It is cleaved by the lysosomal enzyme cathepsin C, leading to the release of glycine and L-phenylalanine. This cleavage can induce lysosomal membrane permeabilization, resulting in the release of lysosomal contents into the cytosol. This process is crucial for various cellular functions, including autophagy and apoptosis .

Comparación Con Compuestos Similares

L-phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.

Glycyl-L-tyrosine: Another dipeptide with similar properties but contains tyrosine instead of phenylalanine.

Glycyl-L-leucine: A dipeptide with leucine, used in similar biochemical studies.

Uniqueness: Glycyl-L-phenylalanine is unique due to its specific interaction with lysosomal enzymes and its role in lysosomal membrane permeabilization. This property makes it particularly useful in studies related to lysosomal function and cellular signaling pathways .

Actividad Biológica

Glycyl-L-phenylalanine (Gly-Phe) is a dipeptide composed of glycine and L-phenylalanine. This compound has garnered attention in various biological studies due to its roles in metabolic processes, transport mechanisms, and its potential therapeutic applications. This article provides a detailed overview of the biological activity of Gly-Phe, supported by research findings, case studies, and data tables.

Gly-Phe has the molecular formula and is classified as a metabolite. It exists as a zwitterion, which influences its solubility and interaction with biological systems .

Lysosomal Activity

Research indicates that Gly-Phe can influence lysosomal function. A study demonstrated that this compound 2-naphthylamide (GPN), a related compound, disrupts lysosomal pH gradients and evokes calcium signaling without rupturing lysosomal membranes. GPN was shown to increase cytosolic calcium concentration ([Ca²⁺]ₐ) through mechanisms that do not require cathepsin C activity, suggesting that Gly-Phe might share similar pathways in modulating cellular calcium levels .

Transport Mechanisms

Gly-Phe is actively transported across intestinal membranes. A study on fish intestinal brush-border membranes characterized the transport mechanisms for Gly-Phe and L-phenylalanine, revealing that both compounds utilize specific transporters for absorption. The transport of Gly-Phe was found to be influenced by various factors including pH and sodium ion concentration .

Nutritional Studies in Neonates

A significant study evaluated the effects of graded intake of glycyl-L-tyrosine, a related dipeptide, on phenylalanine metabolism in parenterally fed neonates. The study involved thirteen infants with conditions like intestinal atresia and necrotizing enterocolitis. Researchers found that specific intake levels of glycyl-L-tyrosine influenced phenylalanine oxidation rates, establishing safe intake levels for optimal metabolic function .

Table 1: Nutritional Intake Levels and Phenylalanine Oxidation

| Intake Level (mg/kg/d) | Phenylalanine Oxidation (μmol/kg/h) |

|---|---|

| 74 | 3.6 |

| 94 | 3.0 |

Interaction with Bacterial Systems

Gly-Phe has been studied for its interactions with bacterial systems, particularly Escherichia coli. Research indicated that it plays a role in protein biosynthesis by influencing amino acid substitutions during translation . This suggests potential applications in biotechnology and synthetic biology.

Conformational Studies

Nuclear Magnetic Resonance (NMR) studies have shown that Gly-Phe adopts specific conformations depending on pH levels, which can affect its reactivity and interactions with other molecules . Understanding these conformational changes is crucial for developing therapeutic agents that utilize Gly-Phe's properties.

Propiedades

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLFWXMTIKCCB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344793 | |

| Record name | (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3321-03-7 | |

| Record name | Glycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U35X863XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.